4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one
Description
4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one is a synthetic piperazinone derivative featuring a thiophene ring substituted with a 4-chlorophenyl group at the 5-position, linked via a carbonyl group to the piperazin-2-one scaffold. The structural combination of the chlorophenyl-thiophene moiety and the piperazinone core is critical for its electronic properties and binding interactions with biological targets .
Properties
Molecular Formula |
C15H13ClN2O2S |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
4-[5-(4-chlorophenyl)thiophene-2-carbonyl]piperazin-2-one |
InChI |
InChI=1S/C15H13ClN2O2S/c16-11-3-1-10(2-4-11)12-5-6-13(21-12)15(20)18-8-7-17-14(19)9-18/h1-6H,7-9H2,(H,17,19) |
InChI Key |
ROFNHLOEBXEGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10).
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative reacts with the thiophene ring under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is typically formed through the cyclization of ethylenediamine derivatives.
Coupling Reactions: The final step involves coupling the thiophene-chlorophenyl intermediate with the piperazine ring using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophenes and chlorophenyl derivatives.
Scientific Research Applications
4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazinone-Based Therapeutics
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity and binding to hydrophobic enzyme pockets, similar to Nutlin-3’s chlorophenyl groups in MDM2 inhibition . However, replacing thiophene with imidazole (as in Nutlin-3) shifts the target from CYP51 (seen in UDO ) to MDM2.
- Piperazinone vs.
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis via methyl α-bromophenylacetic acid coupling is more straightforward than Nutlin-3’s multi-step cyclization .
- Electronic Profiles : The thiophene-carbonyl group in the target compound increases electron-withdrawing character compared to MK45’s alkyl-linked thiophene, enhancing reactivity toward nucleophilic targets .
Antiparasitic vs. Anticancer Activity :
- CYP51 Inhibition: UDO and related pyridine-piperazine derivatives inhibit CYP51 in Trypanosoma cruzi with IC₅₀ values < 1 μM . The target compound’s thiophene group may mimic pyridine in UDO, but its piperazinone core could reduce off-target effects compared to UDO’s flexible piperazine.
- Cytotoxicity: Piperazinone derivatives like Nutlin-3 show nM-level activity in p53 reactivation (IC₅₀ = 0.18 μM in pancreatic cancer) , whereas the target compound’s thiophene-carbonyl motif may favor kinase inhibition over MDM2 binding.
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